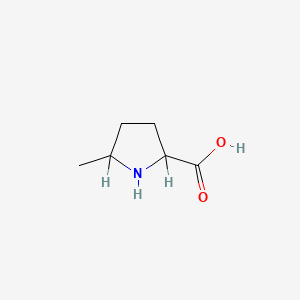
5-Methylpyrrolidine-2-carboxylic acid
Cat. No. B1619962
Key on ui cas rn:
89531-37-3
M. Wt: 165.62 g/mol
InChI Key: NDQCUNRCDKTNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09233974B2
Procedure details


(2S,5S)-1-(S)-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-(methoxycarbonylamino)acetyl)-5-methylpyrrolidine-2-carboxylic acid was synthesized in a similar manner as Intermediate 4 substituting (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid with (S)-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-(methoxycarbonylamino)acetic acid. 1H NMR (400 MHz, Chloroform-d) δ 5.33-5.16 (m, 1H), 4.70-4.59 (m, 1H), 4.54 (t, 1H), 4.34-4.19 (m, 2H), 4.12 (q, 1H), 3.78-3.70 (m, 1H), 3.67 (s, 3H), 2.37-2.17 (m, 3H), 2.15-2.07 (m, 1H), 2.04 (s, 1H), 1.84-1.73 (m, 1H), 1.82-1.43 (m, 3H), 1.32 (d, 3H), 1.26 (d, 4H), 1.11 (d, 3H), 0.96 (q, 1H). LCMS-ESI+ calc'd for C17H29N2O6: 357.19. Found: 357.08.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
5-methylpyrrolidine-2-carboxylic acid
Identifiers


|
REACTION_CXSMILES
|
COC(N[C@@H](C(C)C)C(O)=O)=O.[CH3:13][C@@H:14]1[CH2:19][CH:18]([C@H:20]([NH:24]C(OC)=O)[C:21]([OH:23])=[O:22])C[C@@H](C)O1>>[CH3:13][CH:14]1[NH:24][CH:20]([C:21]([OH:23])=[O:22])[CH2:18][CH2:19]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)N[C@H](C(=O)O)C(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[C@H]1O[C@@H](CC(C1)[C@@H](C(=O)O)NC(=O)OC)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
5-methylpyrrolidine-2-carboxylic acid
|
|
Type
|
product
|
|
Smiles
|
CC1CCC(N1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
